N-{[(3-nitrophenyl)amino]carbonyl}alanine: A Technical Guide to Urea-Linked Building Blocks in Drug Design
N-{[(3-nitrophenyl)amino]carbonyl}alanine: A Technical Guide to Urea-Linked Building Blocks in Drug Design
As the complexity of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics—increases, the demand for versatile, multifunctional chemical building blocks has surged. N-{[(3-nitrophenyl)amino]carbonyl}alanine (CAS: 1164136-66-6) represents a highly specialized ureido-amino acid that bridges the gap between structural rigidity and late-stage functionalization.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physical properties, mechanistic utility in medicinal chemistry, and a self-validating synthetic protocol designed for high-yield isolation.
Chemical Structure and Physical Properties
N-{[(3-nitrophenyl)amino]carbonyl}alanine is a urea derivative of L-alanine. The molecule features three critical domains that dictate its utility in drug discovery:
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The Alanine Core: Provides a stereocenter (typically L-configuration for biological mimicry) and a carboxylic acid handle for standard peptide coupling.
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The Urea Linkage: Acts as a robust, proteolytically stable hydrogen-bond donor/acceptor motif. Urea linkages are frequently utilized in the design of enzyme inhibitors (such as HDAC or PSMA inhibitors) to mimic transition states or peptide bonds .
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The 3-Nitrophenyl Group: Serves as an electron-withdrawing moiety that can be selectively reduced to an aniline post-synthesis, providing a nucleophilic handle for linker attachment in PROTACs or fluorophore conjugation.
Quantitative Data Summary
The following table summarizes the foundational physical and chemical properties of the compound, synthesized from commercial chemical databases , .
| Property | Value | Scientific Implication |
| IUPAC Name | N-{[(3-nitrophenyl)amino]carbonyl}alanine | Defines the exact connectivity (meta-nitro substitution). |
| CAS Number | 1164136-66-6 | Essential for cataloging and inventory tracking. |
| Molecular Formula | C₁₀H₁₁N₃O₅ | Indicates a high heteroatom-to-carbon ratio. |
| Molecular Weight | 253.21 g/mol | Low molecular weight; ideal for fragment-based design. |
| Predicted Boiling Point | 436.9 ± 45.0 °C | High BP indicates strong intermolecular hydrogen bonding. |
| Predicted Density | 1.479 ± 0.06 g/cm³ | Dense packing due to the planar urea and phenyl rings. |
Mechanistic Role in Drug Design workflows
In medicinal chemistry, the spatial orientation of hydrogen bond networks is paramount. The urea linkage in N-{[(3-nitrophenyl)amino]carbonyl}alanine restricts conformational flexibility compared to standard amides, locking the molecule into a predictable geometry.
Furthermore, the meta-nitro substitution is a strategic choice. Unlike para-substitutions which can participate in direct resonance with the urea nitrogen (potentially destabilizing the linkage or altering its pKa), the meta-position maintains the electronic integrity of the urea while providing a "masked" amine. Upon catalytic hydrogenation, the resulting 3-aminophenyl group can be coupled to E3 ligase ligands (e.g., thalidomide or VHL ligands) via standard HATU/DIPEA chemistry to generate bifunctional degraders.
Derivatization pathway: From nitro-precursor to functionalized PROTAC degrader.
Experimental Protocol: Synthesis and Isolation
The synthesis of ureido-amino acids relies on the nucleophilic addition of an amino acid to an isocyanate . The following protocol is engineered as a self-validating system , ensuring that intermediate failures are immediately detectable without requiring complex downstream purification.
Step-by-Step Methodology
Phase 1: Preparation of the Nucleophile
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Dissolution: Suspend L-alanine (1.0 eq) in a 1M NaOH aqueous solution.
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Causality: The highly basic medium (pH ~10) ensures the complete deprotonation of the zwitterionic alanine, rendering the α -amino group highly nucleophilic while keeping the carboxylate soluble in the aqueous phase.
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Phase 2: Isocyanate Addition 2. Solvent System: Dissolve 3-nitrophenyl isocyanate (1.05 eq) in anhydrous Tetrahydrofuran (THF). 3. Controlled Addition: Cool the aqueous alanine solution to 0 °C in an ice bath. Add the THF solution dropwise over 30 minutes under vigorous stirring.
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Causality: Temperature control is critical. At elevated temperatures, the isocyanate will rapidly hydrolyze in the aqueous base to form 3-nitroaniline, which will subsequently react with unreacted isocyanate to form a highly insoluble, symmetric 1,3-bis(3-nitrophenyl)urea byproduct.
Phase 3: Self-Validating Reaction Monitoring 4. Incubation: Allow the reaction to warm to room temperature and stir for 2 hours. 5. Validation Check: Extract a 50 µL aliquot of the organic layer and analyze via IR spectroscopy.
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System Validation: The complete disappearance of the sharp, intense N=C=O stretching band at ~2260 cm⁻¹ confirms the total consumption of the isocyanate, validating that the reaction has reached completion.
Phase 4: Work-up and Isolation 6. Organic Wash: Wash the biphasic mixture with Ethyl Acetate (3x). Discard the organic layers.
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Causality: This step removes any trace amounts of the symmetric urea byproduct or unreacted 3-nitroaniline, which partition into the organic phase, leaving the highly polar sodium salt of the target product in the aqueous phase.
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Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 1M HCl.
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System Validation: As the pH drops below the pKa of the alanine carboxylate (~2.3), the target compound N-{[(3-nitrophenyl)amino]carbonyl}alanine will abruptly precipitate out of solution as a white/pale-yellow solid. This precipitation acts as a visual confirmation of successful product formation.
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Filtration: Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum to yield the analytically pure product.
Workflow for the biphasic synthesis and pH-driven isolation of the ureido-amino acid.
Analytical Validation
To ensure the structural integrity of the synthesized N-{[(3-nitrophenyl)amino]carbonyl}alanine before downstream application, researchers should verify the following spectral benchmarks:
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LC-MS (ESI-): Expected[M-H]⁻ peak at m/z 252.2.
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¹H NMR (DMSO-d₆): Look for the characteristic broad singlets of the urea protons (NH-CO-NH) typically appearing downfield between δ 6.5 and 9.0 ppm, and the distinct splitting pattern of the meta-substituted aromatic ring. The α -proton of the alanine moiety will appear as a multiplet/quartet around δ 4.2 ppm.
